L-Methionine (D8; 15N) CAS number and suppliers
L-Methionine (D8; 15N) CAS number and suppliers
High-Purity Stable Isotopes for Structural Biology & Metabolomics [1]
Executive Summary
L-Methionine (D8; 15N) is a highly specialized stable isotope-labeled amino acid where the carbon-bound hydrogens are replaced by Deuterium (
This guide details the physicochemical properties, supply chain verification, and experimental protocols for utilizing L-Methionine (D8; 15N) in high-resolution structural studies.[1]
Part 1: Chemical Identity & Technical Specifications[3]
Unlike standard "heavy" amino acids used in SILAC (often
Fact Sheet
| Parameter | Specification |
| Chemical Name | L-Methionine (D8; 15N) |
| Labeling Pattern | Uniformly deuterated on carbon skeleton (Methyl, |
| Linear Formula | CD |
| Molecular Weight | 158.25 g/mol (vs. 149.21 unlabeled) |
| Isotopic Purity | Typically |
| CAS Number (Labeled) | Not Assigned (Custom synthesis combination) |
| CAS (Unlabeled) | 63-68-3 |
| CAS (Related) | 284665-20-9 (L-Methionine-d8); 82572-25-6 (L-Methionine-15N) |
| Solubility | Water, 1M HCl |
Structural Logic
The "D8" designation implies that all non-exchangeable protons attached to carbon atoms are deuterated:
-
Methyl Group (
): -CD (3 Deuteriums)[1] -
Gamma Carbon (
): -CD - (2 Deuteriums)[1] -
Beta Carbon (
): -CD - (2 Deuteriums)[1] -
Alpha Carbon (
): -CD- (1 Deuterium)[1]
Note: The amine protons (NH
Part 2: Sourcing & Supply Chain
Due to the specific nature of this double-labeled compound, it is not a commodity chemical.[1] It is typically manufactured by specialized stable isotope laboratories.
Verified Suppliers
| Supplier | Catalog / Item # | Purity Specification | Region |
| Cambridge Isotope Laboratories (CIL) | DNLM-7179 | 98% D; 98% | Global / USA |
| Alfa Chemistry | ACMA00023284 | 98 atom % D; 98 atom % | Global |
| Eurisotop | DNLM-7179 | 98% D; 98% | Europe (CIL Affiliate) |
Quality Control: Self-Validation
When receiving a shipment, researchers must validate isotopic enrichment before committing precious biological samples.[1]
-
HR-MS Validation: Direct infusion ESI-MS should show a dominant peak at m/z 159.25 (M+H)
.[1] Significant presence of m/z 150 (unlabeled) or m/z 158 (incomplete labeling) indicates degradation or scrambling. -
Proton NMR Check: Dissolve a small aliquot in D
O. A high-quality D8 sample should be NMR silent in the standard H alkyl region (0.8 - 4.0 ppm), showing only residual solvent peaks.[1] If you see Methionine methyl singlets (~2.1 ppm), the deuteration is compromised.
Part 3: Applications in Structural Biology (NMR)
The primary utility of L-Methionine (D8; 15N) is in Nuclear Magnetic Resonance (NMR) of large proteins.[1]
Mechanism: The Deuterium Isotope Effect
In large proteins (>25 kDa), proton density leads to rapid transverse relaxation (
-
Deuteration (D8): Deuterium has a much smaller gyromagnetic ratio than Hydrogen. Replacing C-H bonds with C-D bonds eliminates strong dipolar relaxation pathways. This "dilutes" the proton bath, sharpening the signals of remaining protons (e.g., amide protons in the backbone).[1]
-
N Labeling: Allows for 2D
N HSQC/TROSY experiments to map the protein backbone.[1]
Why D8/15N specifically?
This combination is used when you need to observe the backbone amide (
Diagram: Isotope-Assisted NMR Workflow
Figure 1: Workflow for utilizing L-Methionine (D8; 15N) to enhance spectral resolution in high-molecular-weight protein NMR.
Part 4: Experimental Protocol
Selective Labeling in E. coli (Methionine Auxotroph)
This protocol ensures high incorporation of the expensive isotope by using a methionine-auxotrophic strain (e.g., E. coli B834).[1]
Reagents:
-
M9 Minimal Media Salts (10x)
-
Glucose (or
C-Glucose if double labeling required)[1] -
Magnesium Sulfate (1 M)
-
Calcium Chloride (1 M)
-
Thiamine (Vit B1)
-
Standard Amino Acid Mix (minus Methionine)
Step-by-Step Workflow:
-
Pre-Culture: Inoculate E. coli B834 (DE3) into 5 mL LB media. Grow 6 hours at 37°C.
-
Wash: Centrifuge cells (3000 x g, 10 min). Decant LB. Resuspend pellet in M9 salts (no carbon/nitrogen source) to wash away residual unlabeled methionine. Repeat 2x.
-
Adaptation Phase: Inoculate washed cells into 50 mL M9 media containing unlabeled L-Methionine (0.05 mg/mL). Grow overnight. Rationale: This adapts cells to minimal media without wasting isotopes.
-
Expression Culture Setup:
-
Prepare 1 L of M9 media.
-
Add Glucose (4 g/L).
-
Add Amino Acid Mix (minus Met) at 0.1 mg/mL each.
-
CRITICAL: Add L-Methionine (D8; 15N) at 50–60 mg/L .
-
Note: Lower concentrations (40 mg/L) can be used to save cost, but risk stalling growth.[1]
-
-
Inoculation & Growth: Inoculate from the adaptation culture. Grow at 37°C until OD
reaches 0.7–0.8. -
Induction: Add IPTG (0.5–1.0 mM). Reduce temperature to 20–25°C (to improve folding and reduce metabolic scrambling). Induce for 12–16 hours.
-
Harvest: Centrifuge and proceed to lysis.
Result: The expressed protein will have Methionine residues with a mass shift of +9 Da and NMR-silent side chains, while the backbone nitrogen at Met positions is visible in
Part 5: Metabolic Fate & Mass Spectrometry
In Mass Spectrometry (Proteomics/Metabolomics), L-Methionine (D8; 15N) serves as a tracer for the Methionine Cycle .[1]
Pathway Visualization
Methionine is the precursor for S-Adenosylmethionine (SAM), the universal methyl donor.[1]
Figure 2: Tracing the D8/15N label through the Methionine Cycle. Note that the D3-methyl group is transferred to substrates (DNA/Proteins), while the D5/15N backbone continues to Homocysteine.[1]
Analytical Note for MS
When analyzing methylation via this isotope:
-
Methylated Substrates: Will show a mass shift of +3.02 Da (from the -CD
group).[1] -
Recycled Methionine: If the cell recycles Homocysteine via the Remethylation pathway (using non-deuterated folate sources), the regenerated Methionine will retain the D5/15N backbone but acquire a CH
(light) methyl group. This creates a distinct M+6 mass isotopomer (D5 + 15N = +6), allowing researchers to measure de novo uptake vs. recycling rates.
References
-
Kainosho, M., et al. (2006). Optimal isotope labelling for NMR protein structure determinations. Nature, 440(7080), 52-57.[1] (Describes the foundational logic of using specific heavy-isotope labeling for reducing relaxation).
-
Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[1] Molecular & Cellular Proteomics, 1(5), 376-386.[1] (Foundational SILAC methodology).
Sources
- 1. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Methionine-15N 98 atom % 15N, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 3. DL-Methionine | 59-51-8 [chemicalbook.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. isotope.com [isotope.com]
- 7. L-Methionine-15N 98 atom % 15N, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 8. 15N and 13C NMR Determination of Methionine Metabolism in Developing Soybean Cotyledons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-METHIONINE | Eurisotop [eurisotop.com]
- 10. isotope.com [isotope.com]
